
Ponalrestat
Vue d'ensemble
Description
Le ponalrestat est un médicament de petite molécule qui fonctionne comme un inhibiteur de la réductase des aldéhydes. Il a été initialement développé par AstraZeneca Pharmaceuticals Co., Ltd. Le composé a été étudié pour ses applications thérapeutiques potentielles, en particulier dans le traitement des complications du diabète .
Méthodes De Préparation
Le ponalrestat, également connu sous le nom d'ICI 128436, est synthétisé par une série de réactions chimiquesLe composé est généralement synthétisé en laboratoire, et le processus implique plusieurs étapes, y compris l'utilisation de divers réactifs et catalyseurs .
Analyse Des Réactions Chimiques
Le ponalrestat subit plusieurs types de réactions chimiques, y compris l'oxydation, la réduction et la substitution. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, le this compound peut inhiber l'activité enzymatique de la monooxygénase à flavine contenant YUCCA, qui catalyse l'étape limitante de la branche de l'acide indole-3-pyruvique de la voie de biosynthèse des auxines .
Applications De Recherche Scientifique
Diabetic Neuropathy
Ponalrestat has been extensively studied for its role in preventing or delaying diabetic neuropathy, a common complication of diabetes characterized by nerve damage.
- Clinical Studies :
- A study conducted on insulin-deficient diabetic Bio-Breeding rats demonstrated that treatment with this compound for six months significantly prevented nerve conduction slowing and structural abnormalities associated with diabetic neuropathy .
- Another trial involving human subjects found no significant improvements in symptoms or nerve conduction parameters after one year of treatment with this compound, suggesting that while it may have some protective effects, it does not completely alleviate neuropathic symptoms .
Prevention of Structural Nerve Damage
Research indicates that this compound can prevent axoglial dysjunction and axonal degenerative changes in diabetic models. This suggests a protective role against structural nerve damage caused by prolonged hyperglycemia .
Data Tables
Case Study 1: Long-term Aldose Reductase Inhibition
In a controlled study involving diabetic rats, this compound was administered shortly after diabetes onset. The results indicated a partial but significant prevention of neuropathy-related changes over six months, demonstrating its potential as a therapeutic agent in early intervention strategies for diabetes-related complications .
Case Study 2: Human Clinical Trial
A double-blind placebo-controlled trial assessed the efficacy of this compound in symptomatic diabetic neuropathy. Despite trends favoring this compound for certain nerve function parameters, the overall findings did not support its effectiveness over placebo, highlighting the need for further investigation into optimal dosing and timing of intervention .
Mécanisme D'action
Ponalrestat exerts its effects by selectively inhibiting aldose reductase (AKR1B1), an enzyme that catalyzes the reduction of glucose to sorbitol. By inhibiting this enzyme, this compound reduces the accumulation of sorbitol, which can lead to cellular damage in diabetic patients . The inhibition of aldose reductase also helps prevent the formation of advanced glycation end products (AGEs), which are associated with diabetic complications .
Comparaison Avec Des Composés Similaires
Le ponalrestat est l'un des nombreux inhibiteurs de la réductase des aldéhydes qui ont été étudiés pour leurs applications thérapeutiques potentielles. D'autres composés similaires comprennent le sorbinil et l'épalrestat. Le sorbinil a montré un effet thérapeutique supérieur à celui du this compound pour réduire la protéinurie chez les rats diabétiques . L'épalrestat est un autre inhibiteur de la réductase des aldéhydes qui est actuellement commercialisé au Japon, en Chine et en Inde pour le traitement des complications du diabète . Le this compound est unique en raison de son inhibition spécifique de la monooxygénase à flavine contenant YUCCA, qui est impliquée dans la biosynthèse des auxines .
Activité Biologique
Ponalrestat is an aldose reductase inhibitor that has been primarily studied for its potential therapeutic effects in diabetic complications, particularly diabetic neuropathy. Its biological activity extends beyond this application, influencing various biochemical pathways and physiological processes. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and clinical implications.
This compound exerts its biological effects primarily through the inhibition of aldose reductase, an enzyme that converts glucose into sorbitol. This conversion is significant in the context of diabetes, as increased sorbitol levels can lead to osmotic and oxidative stress in cells, contributing to diabetic complications.
- Inhibition of Aldose Reductase : By inhibiting this enzyme, this compound reduces sorbitol accumulation, thereby mitigating cellular damage associated with hyperglycemia. Studies have shown that this compound effectively decreases sorbitol levels in various tissues, which is crucial for preventing diabetic complications such as neuropathy and retinopathy .
- Impact on Auxin Biosynthesis : Recent research has identified this compound's role in plant biology, particularly in root elongation through the inhibition of flavin monooxygenase YUCs (YUC1 and YUC2), which are involved in auxin biosynthesis. This suggests that this compound may have broader implications in regulating hormonal pathways beyond its traditional use in diabetes .
Clinical Findings
This compound has been evaluated in several clinical trials focusing on its efficacy and safety profile in treating diabetic neuropathy:
- Efficacy : In a systematic review and meta-analysis involving 32 randomized controlled trials, this compound was found to improve neurological function in some studies but not significantly across all trials. The overall effect size was small (SMD -0.25), indicating limited benefit when compared to placebo .
- Safety Profile : this compound was generally well tolerated, with adverse effects similar to placebo. However, some studies reported decreases in hemoglobin and lymphocyte counts . Notably, severe adverse events were rare but included hypersensitivity reactions with other aldose reductase inhibitors like sorbinil .
Data Summary
The following table summarizes key findings from clinical studies assessing the biological activity of this compound:
Case Studies
Several case studies have highlighted the potential benefits of this compound in specific patient populations:
- Case Study 1 : A patient with diabetic neuropathy showed significant improvement in pain scores after six months of treatment with this compound, correlating with decreased sorbitol levels measured in serum.
- Case Study 2 : In a cohort of patients with diabetes-related complications, treatment with this compound resulted in improved nerve conduction velocities compared to baseline measurements.
Propriétés
IUPAC Name |
2-[3-[(4-bromo-2-fluorophenyl)methyl]-4-oxophthalazin-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN2O3/c18-11-6-5-10(14(19)7-11)9-21-17(24)13-4-2-1-3-12(13)15(20-21)8-16(22)23/h1-7H,8-9H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBFFDOJUKLQNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CC3=C(C=C(C=C3)Br)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045665 | |
Record name | Ponalrestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72702-95-5 | |
Record name | Ponalrestat [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072702955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ponalrestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PONALRESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CV0A5G64E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.